(E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-24-20(26)12-14-11-15(6-7-16(14)23-24)22-19(25)8-5-13-9-17(27-2)21(29-4)18(10-13)28-3/h5,8-10,12,15H,6-7,11H2,1-4H3,(H,22,25)/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKQOWUOMCGAIY-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the cinnoline core through a series of cyclization reactions. The acrylamide moiety is then introduced via a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
The compound has been studied for various biological activities:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that chalcone derivatives can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and inhibition of cell migration . The specific compound may also share these properties due to its structural similarities.
Antimicrobial Properties
Compounds related to this structure have demonstrated antimicrobial activity against a range of pathogens. For example, derivatives of hexahydrocinnoline have shown effectiveness against bacterial strains . The presence of the trimethoxyphenyl group may enhance this activity by improving solubility and bioavailability.
Anti-inflammatory Effects
Some studies suggest that similar compounds possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines . This could indicate potential applications in treating inflammatory diseases.
Synthesis Methodologies
The synthesis of (E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves multi-step organic reactions:
-
Formation of Hexahydrocinnoline Derivative:
- The initial step often involves cyclization reactions to form the hexahydrocinnoline core.
- Various conditions such as acid or base catalysis may be employed to optimize yields.
-
Acrylamide Formation:
- The final step includes coupling the hexahydrocinnoline derivative with the trimethoxyphenyl acrylamide component.
- Techniques such as microwave-assisted synthesis or solvent-free conditions can enhance efficiency and yield.
Anticancer Research
A study published in a peer-reviewed journal highlighted the synthesis and evaluation of similar compounds for their anticancer effects on various cell lines. The results indicated that modifications in the structure significantly influenced cytotoxicity and selectivity towards cancer cells .
Antimicrobial Screening
Another research effort focused on screening a series of hexahydrocinnoline derivatives for antimicrobial activity. Results showed promising activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of (E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Target Compound
- Core: Hexahydrocinnolin (bicyclic structure with a 2-methyl-3-oxo substitution).
- Acrylamide Substituent : 3,4,5-Trimethoxyphenyl group (E-configuration).
Analog 1 : (E)-N-(2-((1,2,3,4-Tetrahydroacridin-9-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Core : Tetrahydroacridine (tricyclic structure with a primary amine).
- Acrylamide Substituent : Same as target compound.
- Key Differences: The acridine core may improve DNA intercalation properties but reduces metabolic stability compared to the cinnolin system.
Analog 2 : (E)-N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (6t)
- Core : Indazole (aromatic heterocycle).
- Acrylamide Substituent : 3,4,5-Trimethoxyphenyl group.
- Key Differences: Indazole’s hydrogen-bonding capacity may enhance kinase inhibition but reduces solubility compared to the cinnolin core.
Analog 3 : (E)-N-(3-methoxybenzyl)-3-(3-methoxyphenyl)acrylamide
- Core : Simple benzyl group.
- Acrylamide Substituent : 3-Methoxyphenyl group.
- Key Differences : Reduced methoxy substitution decreases lipophilicity and binding potency relative to the target compound.
Physicochemical and Pharmacological Properties
Key Observations :
Methoxy Substitution: The 3,4,5-trimethoxyphenyl group in the target compound and Analog 1 is associated with tubulin-binding activity, as seen in combretastatin analogs . However, the cinnolin core may offer improved metabolic stability over combretastatin’s stilbene scaffold.
Heterocyclic Cores: Cinnolin/Acridine (Target and Analog 1): Bicyclic/tricyclic systems enhance target selectivity but may reduce solubility. Indazole/Oxoindolin (Analog 6t and 5p ): Improve hydrogen-bonding interactions with receptors but increase molecular rigidity.
Biological Activity: Analog 1 inhibits acetylcholinesterase (IC₅₀ = 0.82 μM) due to its acridine core . The target compound’s cinnolin core may favor kinase inhibition, similar to (E)-N-(4-hydroxy-3-methoxybenzyl)-3-(3-chlorophenyl)acrylamide, which shows anti-inflammatory activity .
Biological Activity
The compound (E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties based on available literature and studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives with similar structural motifs showed cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various bacterial strains. In vitro studies using the agar well-diffusion method revealed that it had moderate antibacterial activity against Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|
| Escherichia coli | 15 | 50 | |
| Pseudomonas aeruginosa | 13 | 75 | |
| Staphylococcus aureus | No activity | - |
Antioxidant Activity
The antioxidant potential of the compound was assessed using DPPH radical scavenging assays. The results indicated a significant ability to neutralize free radicals.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific cellular targets. The presence of the acrylamide moiety may facilitate interactions with proteins involved in cell signaling pathways associated with apoptosis and cellular stress responses.
Case Studies
- Case Study on Anticancer Efficacy : A recent study evaluated the effects of this compound on human cancer cell lines. The findings suggested that treatment led to a dose-dependent decrease in cell viability and increased apoptotic markers.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against clinical isolates of pathogens. The results indicated that the compound could serve as a potential lead for developing new antimicrobial agents.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?
Answer:
The synthesis typically involves coupling acryloyl chloride derivatives with amine-containing intermediates under controlled conditions. Key steps include:
- Reagent Selection : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF for amide bond formation, as it minimizes racemization and improves yield .
- Solvent System : Ethyl acetate/petroleum ether mixtures are effective for column chromatography purification, achieving >95% purity .
- Crystallization : Recrystallization from ethanol or methanol enhances purity, as demonstrated in analogous cinnamide derivatives (e.g., 44% yield after recrystallization) .
- Quality Control : Validate purity via HPLC (e.g., 98% purity using 70% methanol/water with 0.5% H₃PO₄) and elemental analysis .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR : Confirm stereochemistry (e.g., trans-configuration via J = 15–16 Hz coupling in ¹H NMR) and assign methoxy/methyl groups (δ 3.5–4.0 ppm for OCH₃; δ 1.8–2.3 ppm for CH₃) .
- HRMS/ESI-MS : Verify molecular weight (e.g., [M+H]⁺ at m/z 462.2388) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguous cases (e.g., crystallographic data with R factor <0.05) .
Advanced: How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?
Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-dependent shifts (e.g., amide NH protons downfield in DMSO-d₆) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons in trimethoxyphenyl groups) .
- Spiking Experiments : Add authentic samples to confirm peak assignments .
Advanced: What in vitro models are suitable for evaluating anticancer activity, and how is efficacy quantified?
Answer:
- Cell Lines : Use RAW 264.7 murine macrophages or human cancer cell lines (e.g., MCF-7, HepG2) for NO inhibition or cytotoxicity assays .
- Dosage Optimization : Test concentrations between 1–100 μM, monitoring IC₅₀ via MTT assays .
- Biomarkers : Quantify NO production using Griess reagent (λ = 540 nm) or apoptosis markers (e.g., caspase-3) .
Advanced: How can structure-activity relationships (SAR) guide lead optimization?
Answer:
- Substituent Effects :
- In Silico Modeling : Dock compounds into EP2 receptor or COX-2 active sites to predict interactions .
Advanced: How should stability and storage conditions be managed for long-term studies?
Answer:
- Storage : Keep at –20°C in amber vials under argon to prevent oxidation of acrylamide double bonds .
- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks .
Advanced: What strategies address discrepancies between in vitro and in vivo efficacy?
Answer:
- Bioavailability Enhancement : Use PEGylation or liposomal encapsulation to improve pharmacokinetics .
- Metabolite Profiling : Identify active metabolites via LC-MS/MS (e.g., demethylated or glucuronidated derivatives) .
- Dosing Regimens : Adjust frequency based on half-life (e.g., QD vs. BID dosing in xenograft models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
